molecular formula C31H29BO2 B3338621 4,4,5,5-Tetramethyl-2-[3-(9-phenyl-9H-fluoren-9-yl)phenyl]-1,3,2-dioxaborolane CAS No. 1260032-45-8

4,4,5,5-Tetramethyl-2-[3-(9-phenyl-9H-fluoren-9-yl)phenyl]-1,3,2-dioxaborolane

Cat. No.: B3338621
CAS No.: 1260032-45-8
M. Wt: 444.4 g/mol
InChI Key: DFOHBZPAVOZPOY-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-[3-(9-phenyl-9H-fluoren-9-yl)phenyl]-1,3,2-dioxaborolane is an organoboron compound known for its unique structure and reactivity. This compound features a boron atom within a dioxaborolane ring, which is connected to a phenyl group substituted with a 9-phenyl-9H-fluoren-9-yl moiety. The presence of the boron atom makes it a valuable reagent in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-[3-(9-phenyl-9H-fluoren-9-yl)phenyl]-1,3,2-dioxaborolane typically involves the following steps:

    Formation of the Fluorene Derivative: The initial step involves the synthesis of the 9-phenyl-9H-fluorene derivative. This can be achieved through Friedel-Crafts alkylation of fluorene with benzene in the presence of a Lewis acid catalyst such as aluminum chloride.

    Borylation: The next step is the borylation of the phenyl group. This is commonly done using a palladium-catalyzed cross-coupling reaction between the aryl halide (derived from the fluorene derivative) and bis(pinacolato)diboron under basic conditions.

    Cyclization: Finally, the cyclization to form the dioxaborolane ring is achieved by reacting the borylated intermediate with pinacol in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, pressure, and catalyst concentration.

    Purification: Using techniques such as recrystallization, chromatography, and distillation to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-[3-(9-phenyl-9H-fluoren-9-yl)phenyl]-1,3,2-dioxaborolane undergoes several types of chemical reactions:

    Oxidation: The boron atom can be oxidized to form boronic acids or borates.

    Reduction: Reduction reactions can convert the boron-containing ring into simpler boron compounds.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the phenyl and fluorene moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products

    Oxidation: Boronic acids or borates.

    Reduction: Simpler boron compounds such as boranes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-[3-(9-phenyl-9H-fluoren-9-yl)phenyl]-1,3,2-dioxaborolane has numerous applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, facilitating the synthesis of complex organic molecules.

    Biology: Employed in the development of fluorescent probes and sensors due to its unique photophysical properties.

    Medicine: Investigated for its potential in drug delivery systems and as a precursor for boron-containing pharmaceuticals.

    Industry: Utilized in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-[3-(9-phenyl-9H-fluoren-9-yl)phenyl]-1,3,2-dioxaborolane exerts its effects involves:

    Molecular Targets: The boron atom interacts with various nucleophiles, facilitating the formation of new bonds.

    Pathways Involved: In cross-coupling reactions, the compound undergoes oxidative addition, transmetalation, and reductive elimination steps, catalyzed by palladium complexes.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,5,5-Tetramethyl-2-[3-(9,9-dimethyl-9H-fluoren-2-yl)phenyl]-1,3,2-dioxaborolane
  • 4,4,5,5-Tetramethyl-2-[3-(9,9-dimethyl-9H-fluoren-3-yl)phenyl]-1,3,2-dioxaborolane
  • 4,4,5,5-Tetramethyl-2-[3-(9,9-dimethyl-9H-fluoren-4-yl)phenyl]-1,3,2-dioxaborolane

Uniqueness

4,4,5,5-Tetramethyl-2-[3-(9-phenyl-9H-fluoren-9-yl)phenyl]-1,3,2-dioxaborolane is unique due to its specific substitution pattern on the fluorene moiety, which imparts distinct electronic and steric properties. This uniqueness makes it particularly effective in certain cross-coupling reactions and applications where other similar compounds may not perform as well.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[3-(9-phenylfluoren-9-yl)phenyl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H29BO2/c1-29(2)30(3,4)34-32(33-29)24-16-12-15-23(21-24)31(22-13-6-5-7-14-22)27-19-10-8-17-25(27)26-18-9-11-20-28(26)31/h5-21H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFOHBZPAVOZPOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3(C4=CC=CC=C4C5=CC=CC=C53)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H29BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260032-45-8
Record name 4,4,5,5-tetramethyl-2-(3-(9-phenyl-9H-fluoren-9-yl)phenyl)-1,3,2-dioxaborolane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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